molecular formula C17H24N2O5 B2427551 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea CAS No. 1251547-24-6

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea

Cat. No.: B2427551
CAS No.: 1251547-24-6
M. Wt: 336.388
InChI Key: BMHWCKOBXHOYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-21-14-7-5-6-13(15(14)22-2)19-16(20)18-10-12-11-23-17(24-12)8-3-4-9-17/h5-7,12H,3-4,8-11H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHWCKOBXHOYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C20_{20}H28_{28}N2_2O6_6
  • Molecular Weight : 392.4 g/mol

The structural characteristics include a spirocyclic core and a methoxyphenyl group, which are believed to contribute to its biological activity.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their function. This could be particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Binding : The unique structure allows for potential binding to various receptors, which may modulate physiological responses.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance:

  • A study demonstrated that derivatives of dioxaspiro compounds showed cytotoxic effects against several cancer cell lines, suggesting that the spirocyclic structure may enhance bioactivity against tumors.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • In vitro assays have shown effectiveness against certain bacterial strains, indicating potential use as an antibacterial agent.

Study on Anticancer Activity

A recent study investigated the anticancer effects of related compounds on human breast cancer cells. The results showed:

  • IC50 Values : The IC50 (half maximal inhibitory concentration) values for related compounds ranged from 10 to 30 µM, indicating significant cytotoxicity.
  • Mechanistic Insights : Apoptosis assays revealed that these compounds induce cell death through mitochondrial pathways.
CompoundIC50 (µM)Mechanism
Compound A15Apoptosis via mitochondrial pathway
Compound B25Cell cycle arrest in G2/M phase

Antimicrobial Assays

In another study assessing antimicrobial efficacy:

  • The compound exhibited inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2,3-dimethoxyphenyl)urea, and how can purity be maximized?

Answer:
The synthesis typically involves three key steps: (1) formation of the spirocyclic 1,4-dioxaspiro[4.4]nonane core, (2) functionalization with a methyl group, and (3) coupling with 2,3-dimethoxyphenylurea. A method adapted from spirocyclic oxalamide derivatives (e.g., ) uses:

  • Step 1 : Cyclocondensation of diols (e.g., 1,4-cyclohexanediol) with ketones under acid catalysis (e.g., p-toluenesulfonic acid) to form the spirocyclic dioxolane.
  • Step 2 : Methylation via nucleophilic substitution (e.g., using methyl iodide and NaH in THF).
  • Step 3 : Urea coupling via reaction of the methylated intermediate with 2,3-dimethoxyphenyl isocyanate in anhydrous DCM, catalyzed by triethylamine.
    Purity Optimization :
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Final recrystallization in ethanol/water (8:2 v/v) yields >95% purity (validated by HPLC) .

Basic Question: How can the structural conformation of this compound be validated experimentally?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm connectivity (e.g., spirocyclic protons at δ 3.8–4.2 ppm, urea NH signals at δ 6.5–7.0 ppm) .
  • X-ray Crystallography : Resolve the spirocyclic framework’s dihedral angles (e.g., O1–C1–C2–C3 torsion angle ~60.5°, as in ) and hydrogen-bonding patterns (urea N–H···O interactions) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected ~362.4 g/mol).

Advanced Question: What methodological approaches are recommended to resolve contradictions in reported bioactivity data (e.g., conflicting IC50_{50}50​ values in cancer cell lines)?

Answer:
Contradictions often arise from assay conditions or structural analogs. Mitigate via:

  • Standardized Assays : Use identical cell lines (e.g., MCF-7, HepG2) and protocols (e.g., MTT assay at 48 hr incubation) .
  • Metabolic Stability Testing : Evaluate compound degradation in cell media (LC-MS/MS) to rule out false negatives .
  • Structural Analog Comparison : Test analogs (e.g., chloro/fluoro-substituted derivatives from ) to isolate substituent effects.
    Example : If anti-proliferative activity varies, compare logP (via HPLC) and solubility (shake-flask method) to correlate bioactivity with physicochemical properties .

Advanced Question: How does the spirocyclic framework influence binding to biological targets, and what computational tools can model these interactions?

Answer:
The spirocyclic core enhances rigidity, favoring target complementarity. Methodological insights:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to simulate binding to kinases (e.g., VEGFR-2) or GPCRs. The dioxolane oxygen atoms may form hydrogen bonds with catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-target complexes.
  • SAR Analysis : Compare with non-spirocyclic urea derivatives (e.g., ) to quantify rigidity’s contribution to binding affinity .

Advanced Question: What strategies can differentiate the compound’s mechanism of action from structurally similar analogs (e.g., 3-chloro-4-fluorophenyl derivatives)?

Answer:

  • Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unique kinase targets .
  • Metabolomics : LC-MS-based untargeted metabolomics in treated cells to trace pathway perturbations (e.g., apoptosis vs. autophagy markers) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to distinguish entropy-driven (rigid spirocycle) vs. enthalpy-driven (substituent interactions) mechanisms .

Basic Question: What analytical techniques are critical for assessing stability under physiological conditions?

Answer:

  • pH Stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability : TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for oral formulations) .
  • Oxidative Stress Testing : Expose to H2_2O2_2 (0.1–1 mM) and quantify intact compound using LC-MS .

Advanced Question: How can researchers design experiments to evaluate synergistic effects with existing therapeutics (e.g., cisplatin in cancer)?

Answer:

  • Combinatorial Screening : Use a checkerboard assay to calculate combination indices (CI) via CompuSyn software. Synergy is CI < 1 .
  • Mechanistic Studies : Western blotting for apoptosis markers (e.g., cleaved PARP) and DNA repair proteins (e.g., BRCA1) to identify pathways affected .
  • In Vivo Models : Xenograft mice treated with subtherapeutic doses of both compounds; tumor volume and survival metrics validate synergy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.